molecular formula C22H44O8 B8146316 Monocaprylin

Monocaprylin

Cat. No.: B8146316
M. Wt: 436.6 g/mol
InChI Key: ZHHOSGXEGLEKOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monocaprylin (glyceryl monocaprylate, C11H22O4, MW: 218.29) is a medium-chain monoglyceride derived from caprylic acid (C8:0). It is a semi-solid at room temperature with a melting point of 40–42°C and exhibits unique amphiphilic properties due to its polar glycerol head and nonpolar fatty acid tail . Unlike longer-chain monoglycerides (e.g., monolaurin, C12:0), this compound is slightly water-soluble and fully miscible in ethanol, making it suitable for emulsification and solubilization in pharmaceutical and food applications .

This compound demonstrates broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) as low as 1.28 mg/mL . Its mechanism involves disrupting microbial cell membranes, leading to leakage of cellular contents and apoptosis . Additionally, this compound enhances transdermal drug delivery by improving the fluidity of lipid bilayers in microemulsions, as evidenced by its role in increasing the skin penetration of antioxidant co-drugs by 2.9–7.8-fold compared to controls .

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl octanoate;2,3-dihydroxypropyl octanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22O4/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12;1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h2*10,12-13H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHOSGXEGLEKOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OC(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can be synthesized through the esterification of octanoic acid with glycerol. The reaction typically involves heating octanoic acid and glycerol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to promote the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of these compounds may involve continuous esterification processes using fixed-bed reactors or stirred-tank reactors. The use of immobilized enzymes, such as lipases, as biocatalysts has also been explored to achieve higher selectivity and yield under milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Monocaprylin exhibits significant antibacterial and antifungal properties, making it a candidate for various applications in healthcare and food industries.

Antibacterial Activity

This compound has been shown to possess strong antibacterial effects against several pathogens. Research indicates that it has a lower Minimum Inhibitory Concentration (MIC) compared to traditional preservatives.

  • Study Findings : A study demonstrated that this compound had an MIC of 1.28 mg/mL against Staphylococcus aureus and Escherichia coli, showcasing its effectiveness as a natural preservative alternative . Furthermore, it inhibited the growth of Dermatophilus congolensis at concentrations as low as 2.5 mM .
PathogenMIC (mg/mL)MBC (mg/mL)
Staphylococcus aureus1.28Not specified
Escherichia coli1.28Not specified
Dermatophilus congolensis2.55

Antifungal Activity

This compound also demonstrates antifungal properties against various fungi. In one study, it was effective against filamentous fungi such as Mucor racemosus and Rhizopus stolonifer at concentrations of 1000 ppm .

  • Study Findings : The compound inhibited fungal growth effectively, showing promise for use in food preservation and treatment of fungal infections.
FungusConcentration (ppm)Inhibition (%)
Mucor racemosus100080
Rhizopus stolonifer100065

Food Preservation

Due to its antimicrobial properties, this compound is being explored as a natural food preservative. Its ability to inhibit microbial growth can extend the shelf life of food products while maintaining safety.

  • Application Example : this compound was tested in food matrices and demonstrated effectiveness in reducing microbial load without altering the sensory qualities of the food .

Therapeutic Potential

The therapeutic applications of this compound are also noteworthy:

Antiviral Properties

Recent studies suggest that this compound may exhibit antiviral activity, particularly against enveloped viruses. Its mechanism involves disrupting viral envelopes, which is crucial for viral entry into host cells .

Veterinary Medicine

This compound has been evaluated for its potential use in veterinary medicine as an alternative treatment for infections caused by resistant bacterial strains. Its efficacy against pathogens like Pseudomonas aeruginosa makes it a candidate for further research in this area .

Case Studies

Several case studies have documented the effectiveness of this compound in real-world applications:

  • Case Study 1 : In a clinical setting, this compound was used as an adjunct treatment for mastitis in dairy cows, showing significant reductions in bacterial counts when compared to conventional treatments .
  • Case Study 2 : Textiles treated with this compound demonstrated reduced microbial contamination, showcasing its potential use in healthcare textiles to prevent infections .

Mechanism of Action

The mechanism of action of 1,3-dihydroxypropan-2-yl octanoate and 2,3-dihydroxypropyl octanoate involves their interaction with biological membranes. These compounds can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property underlies their antimicrobial activity. Additionally, their ability to form micelles and emulsions enhances the solubility and bioavailability of hydrophobic compounds, making them effective as drug delivery agents .

Comparison with Similar Compounds

Physicochemical Properties

Property This compound (C8:0) Monocaprin (C10:0) Monolaurin (C12:0)
Melting Point (°C) 40–42 45–50 65–77
Water Solubility Slight Insoluble Insoluble
Ethanol Solubility Complete Complete Complete
Hydrophilic-Lipophilic Balance (HLB) ~8 ~6–7 ~3–4

This compound’s shorter chain length confers higher polarity and water solubility compared to monocaprin and monolaurin . This enhances its role in microemulsions, where it increases water solubilization capacity by 52% compared to oleic acid (HLB: 1) .

Functional Differences

  • Antimicrobial Activity: this compound exhibits faster bactericidal action than longer-chain monoglycerides. For example, it reduces E. coli populations by >5.5 log CFU/mL within 6 hours at 25°C, whereas monolaurin requires higher concentrations and longer exposure times .
  • Intestinal Barrier Alteration: this compound disrupts intestinal barriers more effectively than monocaprin or monolaurin, making it superior for enhancing oral drug absorption .

This compound vs. Caprylic Acid (C8:0 Free Fatty Acid)

Property This compound Caprylic Acid
pH Dependency pH-independent pH-dependent (optimal ≤5.5)
MIC (mg/mL) 1.28 2.56
Mechanism Membrane disruption Proton ionophore

This compound’s esterified form provides pH-independent antimicrobial activity, unlike caprylic acid, which loses efficacy at neutral pH . In milk, 50 mM this compound reduces Staph. aureus by >5.0 log CFU/mL, outperforming equimolar caprylic acid .

This compound vs. Oleic Acid (C18:1)

In microemulsions for transdermal delivery, replacing this compound with oleic acid reduces the isotropic fluid phase from 52% to 34% due to oleic acid’s lower polarity (HLB: 1 vs. 8 for this compound) . This compound-based formulations also exhibit higher electrical conductivity and percolation thresholds, indicating superior nanostructure stability .

Stability and Degradation

This compound decomposes under subcritical water conditions via first-order kinetics, hydrolyzing into caprylic acid and glycerol. Its degradation rate is faster than longer-chain monoglycerides (e.g., monolaurin) due to lower thermal stability . In contrast, acyl migration in Sn-2 this compound occurs more rapidly than in Sn-2 monopalmitin, affecting its interaction with lipases in biphasic systems .

Biological Activity

Monocaprylin, also known as glycerol monocaprate, is a monoglyceride derived from caprylic acid. It has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article synthesizes research findings on the biological activity of this compound, emphasizing its antibacterial and antiviral effects, mechanisms of action, and potential applications in various fields.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a variety of pathogens. Several studies have quantified its effectiveness through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) analyses.

Key Findings on Antibacterial Effects

  • Efficacy Against Common Pathogens :
    • In a study comparing this compound with traditional preservatives like sodium benzoate and potassium sorbate, it was found that this compound had an MIC of 1.28 mg/mL against Staphylococcus aureus and Escherichia coli .
    • Another investigation demonstrated that this compound reduced populations of mastitis pathogens (e.g., Streptococcus agalactiae, Staphylococcus aureus) by over 5 log CFU/mL after 6 hours of incubation at concentrations of 25 mM and 50 mM .
  • Mechanism of Action :
    • The antibacterial action of this compound is primarily due to its ability to disrupt bacterial cell membranes. Studies using scanning electron microscopy revealed that this compound causes significant changes in membrane integrity, leading to cell lysis .
    • Specifically, it affects the permeability of the cell membrane, resulting in the leakage of nucleic acids and proteins, ultimately leading to cell death .
  • Comparative Effectiveness :
    • This compound has shown greater antibacterial activity than traditional synthetic preservatives, making it a promising candidate for food preservation and clinical applications .

Antiviral Activity

This compound also demonstrates antiviral properties against several viral pathogens.

Key Findings on Antiviral Effects

  • Inactivation of Avian Influenza Viruses :
    • Research indicated that this compound effectively reduced viral growth in strains H5N1 and H5N2. At concentrations as low as 0.16%, it achieved a reduction of 2 logs in H5N1 and 3 logs in H5N2 .
  • Broad Spectrum Activity :
    • This compound has been reported to inactivate various enveloped viruses such as herpes simplex virus (HSV), respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV) . This broad-spectrum efficacy positions it as a potential agent for antiviral therapies.

Case Study: Efficacy Against Mastitis Pathogens

In a controlled study involving autoclaved milk samples inoculated with mastitis pathogens, both caprylic acid and this compound were evaluated for their antimicrobial effects. The results showed that:

  • After just one minute of exposure, this compound reduced Staphylococcus aureus populations by over 2 log CFU/mL.
  • After six hours, reductions exceeded 5 log CFU/mL across all tested pathogens, suggesting rapid action and effectiveness in dairy applications .

Case Study: Viral Inactivation

A study focused on the effects of this compound on avian influenza viruses highlighted its potential use in poultry health management. The compound significantly decreased viral loads at specific concentrations, indicating its utility in preventing outbreaks in avian populations .

Summary Table of Biological Activities

Activity Type Pathogen/Target MIC/MBC Effectiveness
AntibacterialStaphylococcus aureusMIC: 1.28 mg/mL>5 log CFU/mL reduction in 6 hours
AntibacterialEscherichia coliMIC: 1.28 mg/mLSignificant membrane disruption
AntibacterialMastitis pathogens25 mM - 50 mM>5 log CFU/mL reduction in 6 hours
AntiviralH5N1 Virus0.16%2 log reduction
AntiviralH5N2 Virus0.16%3 log reduction

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing monocaprylin with high purity for in vitro studies?

  • Methodology : this compound synthesis typically involves esterification of caprylic acid with glycerol under controlled catalytic conditions. To optimize purity, use acid catalysts (e.g., sulfuric acid) at 80–100°C for 4–6 hours, followed by vacuum distillation to remove unreacted fatty acids . Characterization via HPLC (≥98% purity threshold) and FTIR (to confirm ester bond formation at 1735–1740 cm⁻¹) is critical .
  • Key Consideration : Monitor reaction kinetics using gas chromatography to avoid di- or triglyceride byproducts .

Q. How do researchers standardize antimicrobial activity assays for this compound against foodborne pathogens?

  • Methodology : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For Salmonella spp. and Listeria monocytogenes, prepare this compound emulsions in Tween-80 (0.5% v/v) to enhance solubility. Include positive controls (e.g., nisin) and negative controls (solvent-only) .
  • Data Interpretation : MIC values ≤500 µg/mL suggest potent activity; however, emulsifier choice significantly impacts bioavailability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, goggles) to prevent skin/eye contact (H313/H333 warnings) .
  • Store waste in sealed containers labeled "biohazard" and collaborate with certified waste management services for disposal .
  • Conduct toxicity screening using in vitro models (e.g., HepG2 cells) before in vivo studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different microbial strains?

  • Experimental Design :

  • Variable Control : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and growth medium (e.g., Mueller-Hinton broth) .
  • Mechanistic Analysis : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) and correlate with MIC data .
    • Statistical Approach : Apply ANOVA with post-hoc Tukey tests to identify strain-specific resistance patterns .

Q. What co-formulation strategies mitigate this compound’s pH-dependent instability in gastrointestinal models?

  • Methodology :

  • Encapsulate this compound in chitosan nanoparticles (ionic gelation method) to enhance gastric stability.
  • Validate release kinetics using simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours .
    • Data Validation : Compare DSC thermograms pre- and post-encapsulation to confirm structural integrity .

Q. How do researchers address reproducibility challenges in this compound’s cytotoxicity assays?

  • Troubleshooting Framework :

  • Batch Variability : Source this compound from ≥3 suppliers and compare cytotoxicity via MTT assays (IC₅₀ ± 10% acceptable range) .
  • Protocol Harmonization : Adopt OECD Test No. 423 guidelines for acute oral toxicity testing in rodents .

Methodological & Reporting Standards

Q. What are the best practices for reporting this compound’s physicochemical properties in manuscripts?

  • Required Data : Include molecular weight (236.31 g/mol), CAS (26402-26-6), density (1.31 g/cm³), and solubility profiles (e.g., in DMSO, water) .
  • Structural Confirmation : Provide ¹H NMR (δ 4.1–4.3 ppm for glycerol protons) and ESI-MS spectra ([M+Na]⁺ = 259.3 m/z) .

Q. How should conflicting in vitro vs. in vivo efficacy data for this compound be analyzed?

  • Meta-Analysis Approach :

  • Use PRISMA guidelines to systematically review literature.
  • Apply random-effects models to account for heterogeneity in study designs (e.g., animal models, dosing regimens) .

Q. What computational tools predict this compound’s interaction with bacterial membranes?

  • Modeling Workflow :

  • Perform molecular dynamics simulations (GROMACS) to analyze lipid bilayer penetration.
  • Validate with experimental data (e.g., membrane fluidity assays) .

Tables for Quick Reference

Parameter This compound Value Reference
MIC (Salmonella typhimurium)250 µg/mL
Acute Toxicity (LD₅₀, rat)>2000 mg/kg
Solubility in DMSO≥50 mM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.